(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558356
InChI: InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1
SMILES: C1C(C1C(=O)O)C(F)F
Molecular Formula: C5H6F2O2
Molecular Weight: 136.10 g/mol

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13558356

Molecular Formula: C5H6F2O2

Molecular Weight: 136.10 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C5H6F2O2
Molecular Weight 136.10 g/mol
IUPAC Name (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1
Standard InChI Key AQPYFAYLGMEWCD-HRFVKAFMSA-N
Isomeric SMILES C1[C@@H]([C@H]1C(=O)O)C(F)F
SMILES C1C(C1C(=O)O)C(F)F
Canonical SMILES C1C(C1C(=O)O)C(F)F

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a cyclopropane core substituted at the 1- and 2-positions with a carboxylic acid group and a difluoromethyl group, respectively. The (1S,2S) configuration confers stereochemical specificity, critical for interactions in biological systems. Key structural parameters include:

  • IUPAC Name: (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid

  • Molecular Formula: C₅H₆F₂O₂

  • SMILES: C1[C@@H]([C@H]1C(=O)O)C(F)F

  • InChIKey: AQPYFAYLGMEWCD-HRFVKAFMSA-N

The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), while the electron-withdrawing fluorine atoms modulate the acidity of the carboxylic acid (pKa ≈ 2.8) and enhance metabolic stability .

Physicochemical Properties

Experimental and calculated properties from suppliers and literature include:

PropertyValueSource
LogP (Partition Coefficient)0.53
Polar Surface Area37 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

The moderate LogP suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .

Synthetic Methodologies

Cyclopropanation Strategies

Synthesis typically involves metal-catalyzed cyclopropanation of alkenes. A notable approach employs ethyl diazoacetate with palladium catalysts to form the cyclopropane core, followed by hydrolysis to the carboxylic acid . For example:

  • Vinylpyrimidine Preparation:

    • Suzuki-Miyaura coupling of 2-chloro-4-methylpyrimidine with vinylboronic esters (Pd(OAc)₂, SPhos ligand) yields 4-methyl-2-vinylpyrimidine .

    • Key reaction conditions: 90°C in dioxane/water, achieving 77% yield (Table 1, Entry 8) .

  • Cyclopropanation:

    • Treatment with ethyl diazoacetate under Rh₂(OAc)₄ catalysis forms the cyclopropane ester .

    • Hydrolysis (LiOH, THF/H₂O) affords the racemic carboxylic acid .

Enantiomeric Resolution

Racemic mixtures are resolved via diastereomeric salt formation using (S)-1-(1-naphthyl)ethylamine, achieving >99% enantiomeric excess (ee) after recrystallization . Chiral supercritical fluid chromatography (SFC) serves as an alternative, though less scalable .

Pharmacological and Industrial Applications

Drug Development

The compound’s stereochemistry positions it as a protease inhibitor scaffold. Analogous cyclopropane carboxylic acids inhibit viral proteases (e.g., HCV NS3/4A) by mimicking peptide substrates. Fluorine substitution enhances binding affinity and resistance to oxidative metabolism .

Agricultural Chemistry

Difluoromethyl groups are leveraged in agrochemicals for their hydrolytic stability. While direct applications of this compound remain exploratory, related derivatives act as herbicides targeting acetyl-CoA carboxylase.

SupplierPurityQuantityPrice (USD)
Key Organics Limited95%1 g3,246
BLD Pharmatech95%5 g7,657
Angene US97%500 mg1,663

Pricing scales nonlinearly with quantity, reflecting the high cost of enantioselective synthesis .

Future Research Directions

  • Catalyst Optimization: Developing asymmetric cyclopropanation catalysts (e.g., chiral Ru or Co complexes) to bypass resolution steps.

  • Biological Screening: Prioritizing antiviral and anticancer assays given structural parallels to clinical candidates.

  • Process Intensification: Continuous-flow synthesis to mitigate risks associated with diazo compound handling .

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